2-(naphthalen-1-yl)ethanamine
Overview
Description
2-(naphthalen-1-yl)ethanamine is an organic compound with the molecular formula C12H13N. It is a derivative of naphthalene, where an ethylamine group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
1-Naphthaleneethylamine, also known as ®-(+)-1-(1-Naphthyl)ethylamine , is a complex organic compoundIt’s known that amines, including 1-naphthaleneethylamine, can react with aldehydes and ketones to form imine derivatives .
Mode of Action
The interaction of 1-Naphthaleneethylamine with its targets involves the formation of imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation . The rate of imine compound formation is generally greatest near a pH of 5 .
Biochemical Pathways
strain JS3066 . The initial steps in this degradation involve the glutamylation of 1-Naphthylamine . The γ-glutamylated 1-Naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation .
Pharmacokinetics
The compound’s molecular weight is 17124 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can increase the induced circular dichroism (icd) magnitude exhibited by poly[(4-carboxyphenyl)acetylene] . It can also react with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamate .
Action Environment
It’s known that the compound is air sensitive and incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents, and chloroformates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(naphthalen-1-yl)ethanamine can be synthesized through several methods. One common method involves the reaction of naphthalene with ethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of naphthalene and ethylamine into the reactor, where they react under high temperature and pressure. The product is then purified through distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid.
Reduction: It can be reduced to form 1-naphthylmethanol.
Substitution: The ethylamine group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid.
Reduction: 1-Naphthylmethanol.
Substitution: Various substituted naphthalene derivatives, depending on the substituent used.
Scientific Research Applications
2-(naphthalen-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, known for its use in dye production.
1-Naphthalenemethanamine: Another derivative of naphthalene with a methanamine group attached.
1-Naphthalenamine, N-ethyl-: A similar compound with an ethyl group attached to the nitrogen atom.
Uniqueness
2-(naphthalen-1-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHATQMIMUYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197115 | |
Record name | 1-Naphthaleneethanamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4735-50-6 | |
Record name | 1-Naphthaleneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4735-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaleneethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaleneethanamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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